

Spectroscopic and Synthetic Profile of Methyl 9H-xanthene-9-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: methyl 9H-xanthene-9-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial spectroscopic data and synthetic protocols for **methyl 9H-xanthene-9-carboxylate** (CAS No. 39497-06-8). The information is compiled for professionals in research, and drug development, offering a centralized resource for this compound of interest.

Spectroscopic Data

The spectroscopic data for **methyl 9H-xanthene-9-carboxylate** has been acquired and is available through commercial databases. While the detailed spectral data, including peak lists for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are proprietary, this guide presents the publicly accessible mass spectrometry data.

Mass Spectrometry

The electron ionization mass spectrometry (GC-MS) data reveals a fragmentation pattern consistent with the structure of **methyl 9H-xanthene-9-carboxylate**. The most prominent peaks are summarized below.

Mass-to-Charge Ratio (m/z)	Relative Intensity
196	999
168	987
197	270
84	201
63	177

Table 1: Key peaks in the mass spectrum of **methyl 9H-xanthene-9-carboxylate**.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

^1H NMR, ^{13}C NMR, and FT-IR spectra of **methyl 9H-xanthene-9-carboxylate** have been recorded on a BRUKER AC-300 instrument from a sample provided by Maybridge Chemical Company Ltd.[1]. This data is curated and available through John Wiley & Sons, Inc. Due to the proprietary nature of this information, specific chemical shifts (ppm) and absorption frequencies (cm^{-1}) are not publicly available. Researchers requiring this detailed data should consult the spectral databases provided by Wiley.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of **methyl 9H-xanthene-9-carboxylate** and the general methods for its spectroscopic characterization.

Synthesis of Methyl 9H-xanthene-9-carboxylate

The synthesis of **methyl 9H-xanthene-9-carboxylate** can be achieved through a two-step process involving the preparation of the precursor, xanthene-9-carboxylic acid, followed by its esterification.

Step 1: Synthesis of Xanthene-9-carboxylic Acid

This procedure involves the carboxylation of xanthene.

- Materials: Xanthone, sodium hydroxide, diethylene glycol, hydrazine hydrate, tetrahydrofuran (THF), n-butyllithium, carbon dioxide (dry ice).
- Procedure:
 - Xanthene is prepared from xanthone via a Huang-Minlon reduction.
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), xanthene is dissolved in anhydrous THF.
 - The solution is cooled to a low temperature (e.g., -78 °C).
 - A solution of n-butyllithium in hexanes is added dropwise, leading to the formation of the xanthyl anion.
 - Solid carbon dioxide (dry ice) is then added to the reaction mixture.
 - The reaction is allowed to warm to room temperature, followed by an acidic workup to yield xanthene-9-carboxylic acid.

Step 2: Fischer Esterification to **Methyl 9H-xanthene-9-carboxylate**

This standard procedure involves the acid-catalyzed esterification of the carboxylic acid with methanol.

- Materials: Xanthene-9-carboxylic acid, methanol (anhydrous), concentrated sulfuric acid (catalyst).
- Procedure:
 - Xanthene-9-carboxylic acid is dissolved in an excess of anhydrous methanol.
 - A catalytic amount of concentrated sulfuric acid is carefully added.
 - The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
 - Upon completion, the excess methanol is removed under reduced pressure.

- The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude **methyl 9H-xanthene-9-carboxylate**.
- The product can be further purified by column chromatography or recrystallization.

It is noteworthy that **methyl 9H-xanthene-9-carboxylate** has also been identified as a byproduct of the attempted recrystallization of propantheline bromide from methanol, indicating a facile transesterification reaction under these conditions[2][3][4].

Spectroscopic Characterization

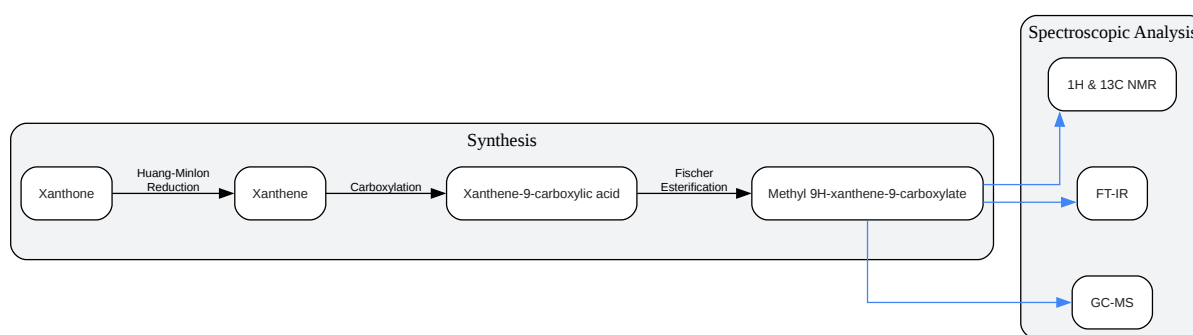
The following are general protocols for obtaining the spectroscopic data for a solid organic compound like **methyl 9H-xanthene-9-carboxylate**.

- ^1H and ^{13}C NMR Spectroscopy:
 - A small amount of the purified solid (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - The spectrum is acquired on a suitable NMR spectrometer (e.g., 300 MHz or higher).
 - Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- FT-IR Spectroscopy:
 - A small amount of the solid sample is finely ground with potassium bromide (KBr) powder.
 - The mixture is pressed into a thin, transparent pellet.
 - The IR spectrum is recorded using a Fourier-transform infrared spectrometer. The data is typically presented as a plot of transmittance versus wavenumber (cm^{-1}).
- Mass Spectrometry (GC-MS):

- A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph.
- The compound is separated from any impurities on the GC column and then introduced into the mass spectrometer.
- Electron ionization (EI) is used to fragment the molecule, and the resulting ions are separated based on their mass-to-charge ratio.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of **methyl 9H-xanthene-9-carboxylate**.



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Caption: Synthesis and analysis workflow for **methyl 9H-xanthene-9-carboxylate**.

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References

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